molecular formula C27H34O11 B1248127 Styraxjaponoside B

Styraxjaponoside B

Cat. No.: B1248127
M. Wt: 534.6 g/mol
InChI Key: AEMJDNJKSCBKRL-SWOBOCGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Styraxjaponoside B is a lignan glycoside isolated from Styrax japonicus Siebold & Zucc. (Styracaceae), a plant traditionally used in East Asian medicine for its analgesic and anti-inflammatory properties. Structurally, it belongs to the lignan family, characterized by dimeric phenylpropanoid units linked by β-β' bonds. This compound has garnered attention for its potent antiviral activity, particularly against HIV-1, where it inhibits viral fusion with host immune cells by targeting gp41-mediated membrane interactions .

Properties

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

IUPAC Name

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1

InChI Key

AEMJDNJKSCBKRL-SWOBOCGESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Synonyms

styraxjaponoside B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Styraxjaponoside B shares structural and functional similarities with other lignans and glycosides from Styrax species and related plants. Below is a detailed comparison:

Structural Analogues

Compound Source Structural Features Key Biological Activities References
This compound Styrax japonicus Lignan glycoside with β-D-glucopyranosyl unit HIV-1 fusion inhibition, MMP-1 suppression
Styraxjaponoside A Styrax japonicus Lignan glycoside (differs in sugar moiety) Moderate antifungal activity
Styraxjaponoside C Lancea tibetica Lignan glycoside with additional hydroxyl Antifungal (apoptosis induction in C. albicans)
Lantibeside Lancea tibetica Phenylpropanoid glycoside Antioxidant, anti-inflammatory
Phillyrin Forsythia suspensa Lignan glycoside (furofuran type) Antiviral, anti-inflammatory

Functional Analogues

  • HIV-1 Inhibitors: this compound outperforms styraxjaponoside A in blocking HIV-1 fusion (IC₅₀: 2.5 µM vs. 8.7 µM) due to its unique glucosyl substitution enhancing membrane interaction . Comparatively, dihydrodehydrodiconiferyl alcohol-9'-O-glucoside (from Styrax benzoides) shows weaker anti-HIV activity (IC₅₀: 12 µM) .
  • Antifungal Agents: Styraxjaponoside C induces apoptosis in Candida albicans via ROS generation and membrane depolarization, whereas this compound lacks significant antifungal activity . Melittin (a peptide) and psacotheasin (antimicrobial peptide) share similar apoptotic mechanisms but differ in specificity and toxicity profiles .
  • MMP-1 Inhibitors: this compound reduces UV-induced MMP-1 expression by 60% at 10 µM, comparable to retinoic acid (70% inhibition at 10 µM) but with fewer side effects .

Key Research Findings and Mechanistic Insights

  • Antiviral Mechanism: this compound binds to the HIV-1 gp41 fusion domain, preventing conformational changes required for viral entry . This mechanism is distinct from enfuvirtide, a synthetic peptide inhibitor targeting the same domain but with higher production costs .
  • Antifungal Mechanism of Analogues: Styraxjaponoside C triggers apoptosis in C.
  • Dermatoprotective Effects: this compound’s MMP-1 inhibition is linked to suppression of UV-induced ERK phosphorylation, a pathway also modulated by epigallocatechin gallate (EGCG) but with lower bioavailability .

Data Tables

Table 1: Antiviral Activity of Lignan Glycosides

Compound Target Virus IC₅₀ (µM) Mechanism of Action
This compound HIV-1 2.5 Blocks gp41-mediated fusion
Styraxjaponoside A HIV-1 8.7 Weak membrane interaction
Dihydrodehydrodiconiferyl glucoside HIV-1 12.0 Non-specific binding

Table 2: Antifungal Activity of Related Compounds

Compound Target Fungus MIC (µg/mL) Apoptosis Induction
Styraxjaponoside C C. albicans 16 Yes (ROS, DNA damage)
This compound C. albicans >64 No
Melittin C. albicans 8 Yes (membrane lysis)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styraxjaponoside B
Reactant of Route 2
Styraxjaponoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.